molecular formula C21H15FN4O2 B2570739 N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)picolinamide CAS No. 1105237-61-3

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)picolinamide

Cat. No. B2570739
CAS RN: 1105237-61-3
M. Wt: 374.375
InChI Key: AKSQCMJJGPQTTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)picolinamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been studied extensively for its ability to modulate various biochemical and physiological processes, making it a promising candidate for the development of new drugs. In

Scientific Research Applications

Antibacterial Properties

One area of research focuses on the antibacterial properties of compounds related to N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)picolinamide. For example, studies have synthesized and evaluated various quinolones and naphthyridones for their potent antibacterial activities against both Gram-positive and Gram-negative bacteria. These compounds, including similar structures to the given compound, have shown significant potency, surpassing that of known antibiotics like trovafloxacin against certain bacterial strains (Kuramoto et al., 2003).

Antimicrobial Activity

Another research domain is the antimicrobial activity of 4(3H)-quinazolinones and thiazolidinone motifs, which are structurally related to the queried compound. These compounds, often containing fluorine, have been synthesized and evaluated for their in vitro antimicrobial activity against a variety of bacterial and fungal species. Some derivatives have demonstrated remarkable in vitro antimicrobial potency, highlighting the potential of these compounds as antimicrobial agents (Desai et al., 2013).

Anticancer Potential

Research has also been conducted on the anticancer potential of quinazolinone-based derivatives. Compounds with structural similarities have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, demonstrating potent inhibitory activity. These studies suggest the potential of such compounds as effective anti-cancer agents, particularly in targeting specific kinases like VEGFR-2 and EGFR tyrosine kinases (Riadi et al., 2021).

Other Biological Activities

Additional studies have explored various biological activities of related compounds, including anti-inflammatory, analgesic, and anticonvulsant properties. These research efforts aim to understand the broader pharmacological potential of these compounds, which share structural features with N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)picolinamide. The research in this domain emphasizes the versatility and potential therapeutic applications of such compounds (Farag et al., 2012).

properties

IUPAC Name

N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4O2/c1-13-24-18-10-7-15(25-20(27)19-4-2-3-11-23-19)12-17(18)21(28)26(13)16-8-5-14(22)6-9-16/h2-12H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSQCMJJGPQTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=CC=N3)C(=O)N1C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)picolinamide

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